Ac-His-DPhe(pCF3)-Arg-Trp-NH2
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Overview
Description
The compound Ac-His-DPhe(pCF3)-Arg-Trp-NH2 is a synthetic peptide that belongs to the class of melanocortin receptor agonists. This compound is designed to interact with melanocortin receptors, which are involved in various physiological functions such as pigmentation, energy homeostasis, and appetite regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-His-DPhe(pCF3)-Arg-Trp-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated by coupling reactions, which are facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), and the identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Ac-His-DPhe(pCF3)-Arg-Trp-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue in the peptide can be oxidized to form oxindole derivatives.
Reduction: The peptide can be reduced at specific sites to modify its structure and activity.
Substitution: The peptide can undergo substitution reactions, particularly at the phenylalanine residue, to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various electrophiles or nucleophiles depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives, while substitution at the phenylalanine residue can yield a variety of modified peptides .
Scientific Research Applications
Ac-His-DPhe(pCF3)-Arg-Trp-NH2 has several scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating melanocortin receptors, which are involved in various physiological processes.
Medicine: Explored as a potential therapeutic agent for conditions related to melanocortin receptor dysfunction, such as obesity and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical techniques
Mechanism of Action
The mechanism of action of Ac-His-DPhe(pCF3)-Arg-Trp-NH2 involves its interaction with melanocortin receptors, particularly the melanocortin-3 receptor (MC3R) and melanocortin-4 receptor (MC4R). Upon binding to these receptors, the compound activates the G protein-coupled receptor signaling pathway, leading to the production of cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately results in various physiological effects, such as appetite suppression and energy expenditure .
Comparison with Similar Compounds
Ac-His-Arg-(pI)DPhe-Tic-NH2: A tetrapeptide with similar melanocortin receptor activity.
Ac-His-DPhe-Arg-Trp-NH2: A closely related compound with a similar structure but lacking the trifluoromethyl group on the phenylalanine residue.
Uniqueness: Ac-His-DPhe(pCF3)-Arg-Trp-NH2 is unique due to the presence of the trifluoromethyl group on the phenylalanine residue, which enhances its binding affinity and selectivity for melanocortin receptors. This modification also contributes to its distinct pharmacological profile compared to other similar compounds .
Properties
Molecular Formula |
C35H42F3N11O5 |
---|---|
Molecular Weight |
753.8 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-[4-(trifluoromethyl)phenyl]propanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C35H42F3N11O5/c1-19(50)46-29(15-23-17-42-18-45-23)33(54)49-28(13-20-8-10-22(11-9-20)35(36,37)38)32(53)47-26(7-4-12-43-34(40)41)31(52)48-27(30(39)51)14-21-16-44-25-6-3-2-5-24(21)25/h2-3,5-6,8-11,16-18,26-29,44H,4,7,12-15H2,1H3,(H2,39,51)(H,42,45)(H,46,50)(H,47,53)(H,48,52)(H,49,54)(H4,40,41,43)/t26-,27-,28+,29-/m0/s1 |
InChI Key |
OBZQTNACJLTWOC-FKWFRFQNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](CC2=CC=C(C=C2)C(F)(F)F)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)C(F)(F)F)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
Origin of Product |
United States |
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